molecular formula C17H16N4O4S B375986 N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-furamide CAS No. 27164-92-7

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-furamide

Cat. No. B375986
CAS RN: 27164-92-7
M. Wt: 372.4g/mol
InChI Key: GWLPAWQBHJVCLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-furamide, also known as PD173074, is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase. It has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Mechanism of Action

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-furamide works by inhibiting the activity of FGFR, which is a receptor tyrosine kinase that plays a critical role in cell growth, differentiation, and survival. By inhibiting FGFR, this compound blocks the downstream signaling pathways that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anti-tumor effect in various cancer cell lines. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. This compound has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in diseases such as pulmonary fibrosis and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-furamide is a potent and selective inhibitor of FGFR, making it a valuable tool for studying the role of FGFR in cancer and other diseases. However, it is important to note that this compound has limitations in terms of its stability and solubility, which can affect its effectiveness in experiments. Additionally, this compound may not be effective in all types of cancer, and further studies are needed to determine its efficacy in different cancer types.

Future Directions

There are several future directions for research on N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-furamide. One area of research is the development of more stable and soluble analogs of this compound that can be used in clinical trials. Another area of research is the identification of biomarkers that can predict the response to this compound in different cancer types. Additionally, further studies are needed to determine the potential therapeutic applications of this compound in other diseases beyond cancer.

Synthesis Methods

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-furamide can be synthesized using a multi-step process involving the reaction of 4,6-dimethyl-2-pyrimidinamine with 4-bromobenzenesulfonyl chloride, followed by reaction with 2-furoyl chloride. The resulting compound is then purified through column chromatography to obtain the final product.

Scientific Research Applications

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-furamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, particularly in breast, lung, and prostate cancer. This compound has also been studied for its potential in treating other diseases such as pulmonary fibrosis, neurodegenerative diseases, and cardiovascular diseases.

properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-11-10-12(2)19-17(18-11)21-26(23,24)14-7-5-13(6-8-14)20-16(22)15-4-3-9-25-15/h3-10H,1-2H3,(H,20,22)(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLPAWQBHJVCLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.